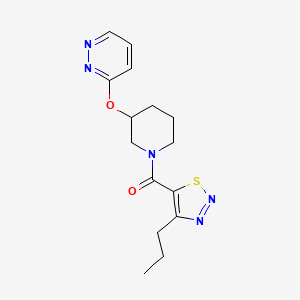![molecular formula C14H9ClN4O2 B2905324 3-chloro-N-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862809-83-4](/img/structure/B2905324.png)
3-chloro-N-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]benzamide
Descripción general
Descripción
“3-chloro-N-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]benzamide” is a carbonyl compound and an organohalogen compound . It has been associated with low profound toxicity in mammals .
Molecular Structure Analysis
The molecular formula of the compound is C14H9ClN4O2 . The structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
The compound has a molecular weight of 300.70 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 80.9 Ų .Aplicaciones Científicas De Investigación
Novel RET Kinase Inhibitors for Cancer Therapy
Research has shown the design and synthesis of novel benzamides derivatives, including structures similar to "3-chloro-N-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]benzamide," as potent RET kinase inhibitors. These compounds, such as the 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings, have demonstrated moderate to high potency in kinase assays and inhibited cell proliferation driven by RET wildtype and gatekeeper mutation, suggesting their promise as lead compounds for cancer therapy (Mei Han et al., 2016).
Antimicrobial Activity
A study on 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives revealed that these compounds, sharing a structural motif with "3-chloro-N-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]benzamide," possess significant antibacterial and antifungal activity. This highlights the potential application of such compounds in addressing antimicrobial resistance (G. Naganagowda & A. Petsom, 2011).
Anticancer Evaluation
Compounds containing the 1,3,4-oxadiazole moiety have been evaluated for their anticancer activity. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and assessed in vitro for anticancer efficacy, demonstrating moderate activity against various cancer cell lines. This suggests the potential utility of "3-chloro-N-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]benzamide" and similar compounds in the development of new anticancer agents (Salahuddin et al., 2014).
Antioxidant Activity
Research on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives containing 1,3,4-oxadiazole groups has shown potent antioxidant activities. Some compounds were identified as more effective antioxidants than well-known antioxidants like ascorbic acid, indicating the potential application of "3-chloro-N-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]benzamide" derivatives in oxidative stress-related conditions (I. Tumosienė et al., 2019).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds based on the 1,3,4-oxadiazole ring, such as "3-chloro-N-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]benzamide," has been explored for various applications, including the development of new pharmaceuticals and materials with unique properties. These studies contribute to the expansion of synthetic methodologies and the exploration of the biological and physicochemical properties of new heterocyclic compounds (Y. Kharchenko et al., 2008).
Safety and Hazards
The compound is a potential carcinogen . It is associated with low profound toxicity in mammals but long-term toxicology investigations have revealed that it can stimulate tumor growth . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to inhibit multiple receptor tyrosine kinases .
Mode of Action
It’s worth noting that similar compounds have been reported to act by inhibiting multiple receptor tyrosine kinases .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities .
Propiedades
IUPAC Name |
3-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-11-5-1-3-9(7-11)12(20)17-14-19-18-13(21-14)10-4-2-6-16-8-10/h1-8H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPOTWCKNUADRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330501 | |
| Record name | 3-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
862809-83-4 | |
| Record name | 3-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



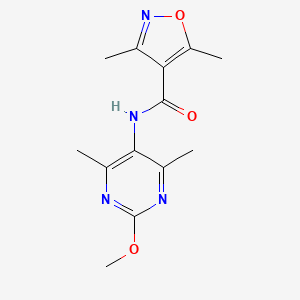


![2-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2905246.png)

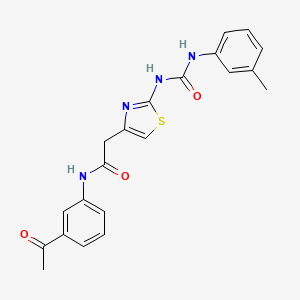
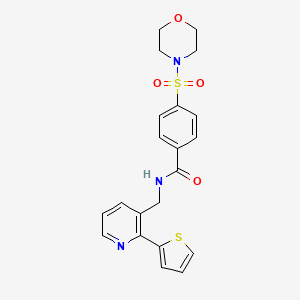
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonylpentanoic acid](/img/structure/B2905253.png)
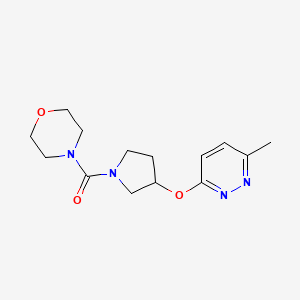

![2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide](/img/structure/B2905259.png)


